

# HPLC method for 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

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## Compound of Interest

Compound Name: 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

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An Application Note and Protocol for the HPLC Analysis of **7-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid**

## Application Note

### Introduction

**7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid** is a heterocyclic compound of interest in pharmaceutical research and drug development.<sup>[1]</sup> Accurate and reliable quantification of this compound is essential for purity assessments, stability studies, and pharmacokinetic analyses. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of **7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid**. The method utilizes a reversed-phase C18 column and UV detection, providing excellent resolution and sensitivity.

### Physicochemical Properties

A summary of the key physicochemical properties of **7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid** is presented in the table below. These properties are crucial for the development of an effective HPLC method.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	PubChem[2]
Molecular Weight	241.04 g/mol	Pharmaffiliates[1]
Predicted XlogP	2.3	PubChem[2]

### Chromatographic Conditions

The following HPLC conditions were established to provide optimal separation and quantification of **7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid**.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	30% B to 80% B over 10 minutes
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	254 nm

### Method Performance

The developed HPLC method demonstrates excellent performance for the analysis of **7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid**. The table below summarizes the key performance parameters.

Parameter	Result
Retention Time (RT)	6.8 min
Tailing Factor	1.1
Theoretical Plates	> 8000
Linearity (R <sup>2</sup> )	> 0.999
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.15 µg/mL

## Experimental Protocol

This section provides a detailed protocol for the preparation of solutions and the execution of the HPLC analysis.

### 1. Materials and Reagents

- **7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid** (Reference Standard, >98% purity)
- Acetonitrile (HPLC Grade)
- Formic Acid (LC-MS Grade)
- Deionized Water (18.2 MΩ·cm)

### 2. Preparation of Mobile Phase

- **Mobile Phase A (0.1% Formic Acid in Water):** Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.
- **Mobile Phase B (0.1% Formic Acid in Acetonitrile):** Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

### 3. Preparation of Standard Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

#### 4. Preparation of Sample Solutions

- Accurately weigh a sample containing **7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid** and transfer it to a volumetric flask.
- Add a 50:50 mixture of Mobile Phase A and Mobile Phase B to dissolve the sample.
- Dilute to the final volume with the same solvent mixture to achieve a concentration within the calibration range.
- Filter the sample solution through a 0.45 µm syringe filter before injection.

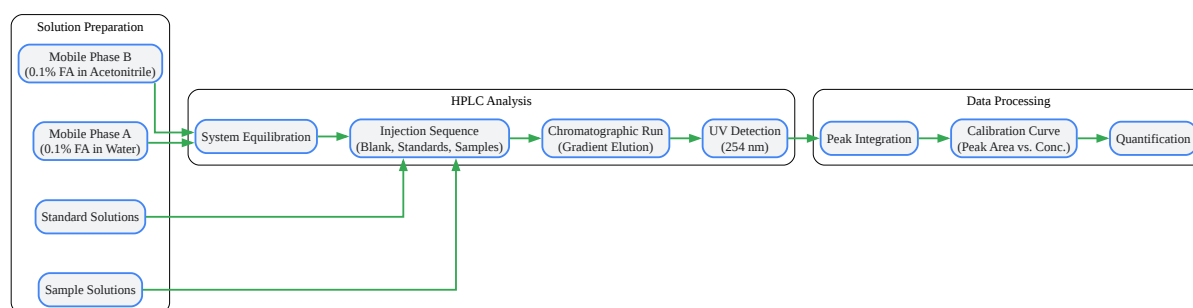
#### 5. HPLC Analysis Procedure

- Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
- Set up the instrument with the chromatographic conditions specified in the "Chromatographic Conditions" table.
- Inject a blank (50:50 mobile phase mixture) to ensure the system is clean.
- Inject the standard solutions in increasing order of concentration to generate a calibration curve.
- Inject the sample solutions.
- After each injection, run a post-run equilibration step with the initial mobile phase composition for 5 minutes.

## 6. Data Analysis

- Integrate the peak corresponding to **7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid**.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid** in the sample solutions using the calibration curve.

## Diagrams



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Caption: Workflow for HPLC analysis of **7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid**.

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## References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. PubChemLite - 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (C<sub>8</sub>H<sub>5</sub>BrN<sub>2</sub>O<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
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